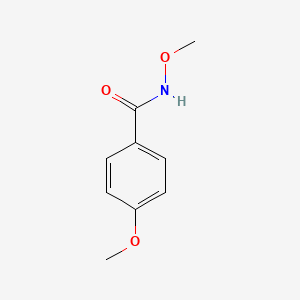

N,4-Dimethoxybenzamide

Description

Contextualization within Benzamide (B126) Chemistry and its Structural Homologues

The benzamide scaffold, consisting of a benzene (B151609) ring attached to an amide functional group (-C(=O)NH-), is a cornerstone in organic and medicinal chemistry. These compounds are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai The versatility of the benzamide structure allows for extensive modification at both the amide nitrogen and the aromatic ring, leading to a vast library of derivatives with tailored properties.

N,4-Dimethoxybenzamide is situated within this broad class as a di-substituted derivative. Its structural homologues, which share the core benzamide structure but differ in the position or nature of their substituents, provide a framework for understanding its chemical behavior. Key homologues include:

Positional Isomers: Compounds like 2,4-Dimethoxybenzamide (B3047998) and 3,4-Dimethoxybenzamide are positional isomers where the methoxy (B1213986) groups are located solely on the benzene ring. These compounds are valuable intermediates in pharmaceutical research. For instance, derivatives of 2,4-dimethoxybenzamide are explored as inhibitors of protein-protein interactions in Alzheimer's disease research.

N-Substituted Analogues: Many benzamides feature different substituents on the nitrogen atom. For example, N-benzyl-3,4-dimethoxybenzamide and N-allyl-2,4-dimethoxybenzamide are studied for their potential biological activities. ontosight.aiontosight.ai The nature of the N-substituent significantly impacts the compound's physical and biological characteristics. ontosight.ai

Other Substituted Benzamides: The benzamide framework can be further diversified with various functional groups. N-((4-chlorophenyl)methyl)-3,4-dimethoxy benzamide is an example of a more complex derivative, synthesized for specific research applications. simsonpharma.com

The specific placement of a methoxy group on the amide nitrogen in this compound, as seen in derivatives like 2-Butyl-N,4-dimethoxybenzamide, introduces unique reactivity, particularly in metal-directed reactions. rsc.org

Historical Perspective of Benzamide Scaffold Research

The study of benzamides has a rich history, dating back to the foundational period of organic chemistry. The parent compound, benzamide, was one of the earliest amide derivatives of benzoic acid to be investigated, serving as a fundamental building block for countless more complex molecules. The historical progression of benzamide chemistry is intrinsically linked to the evolution of synthetic methodologies, especially those concerning the formation of the amide bond.

Early methods often involved the reaction of benzoic acid derivatives with amines, sometimes requiring harsh conditions or activating agents. Over the decades, significant advancements have led to more efficient and milder techniques, such as catalyzed coupling reactions, which have greatly expanded the accessible chemical space of benzamide derivatives. This continuous refinement of synthetic tools has enabled chemists to create large, diverse libraries of benzamides for screening in drug discovery and materials science. The enduring interest in this scaffold is a testament to its structural robustness and functional versatility, which has kept it at the forefront of chemical research for generations. researchgate.net

Significance of this compound as a Model Compound and Synthetic Intermediate

This compound and its N-alkoxy analogues serve as important model compounds and synthetic intermediates in organic chemistry. The presence of the N-methoxy group, in conjunction with ring substituents, provides a powerful tool for directing chemical transformations.

As a Model Compound: N-methoxybenzamides are particularly useful as model substrates for studying directed ortho-metalation (DoM). This strategy uses a directing group to temporarily chelate to a strong base (like an organolithium reagent), which then selectively removes a proton from the adjacent ortho position on the aromatic ring. This allows for precise functionalization at a specific site. The N-methoxyamide group is an effective directing group in such reactions. Research on related compounds like N,N-diethyl-2,4-dimethoxybenzamide has shown the utility of the amide group in facilitating these transformations. researchgate.netacs.org

As a Synthetic Intermediate: The functional groups of this compound make it a versatile building block for constructing more complex molecular architectures.

Precursor for Heterocycles: Analogues like N,N-diethyl-2,4-dimethoxybenzamide have been used as precursors in the synthesis of dihydroisocoumarins, a class of compounds with notable biological activities. researchgate.net Although the N,N-diethyl amide was found to be difficult to hydrolyze in some cases, its role as a key intermediate highlights the synthetic potential of this class of dimethoxybenzamides. researchgate.net

Pharmaceutical Synthesis: Closely related structures are crucial intermediates in the pharmaceutical industry. For example, N-(4-Hydroxybenzyl)-3,4-dimethoxybenzamide is a novel intermediate in an improved synthesis of Itopride, a gastroprokinetic agent. cymitquimica.comjustia.comgoogle.com This underscores the value of dimethoxybenzamide derivatives in creating commercially important drugs. google.com

Versatile Building Block: The synthesis of specific derivatives like 2-Butyl-N,4-dimethoxybenzamide demonstrates its role as a scaffold that can be further elaborated, for instance, through alkylation at the ring, guided by the N-methoxyamide directing group. rsc.org

The strategic placement of methoxy groups on both the nitrogen and the aromatic ring endows this compound with a unique reactivity profile, cementing its importance as both a model for studying reaction mechanisms and a valuable intermediate for targeted synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

N,4-dimethoxybenzamide |

InChI |

InChI=1S/C9H11NO3/c1-12-8-5-3-7(4-6-8)9(11)10-13-2/h3-6H,1-2H3,(H,10,11) |

InChI Key |

JRAFKZKLACPZSS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NOC |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for N,4 Dimethoxybenzamide and Analogues

Classical and Modern Approaches to Amidation Reactions

The formation of the amide bond in N,4-dimethoxybenzamide is typically achieved through the reaction of a 4-methoxybenzoic acid derivative with an amine source. This transformation can be accomplished using a variety of classical and contemporary synthetic methods.

Classical approaches to the synthesis of this compound often involve the conversion of 4-methoxybenzoic acid into a more reactive species, such as an acyl chloride. For instance, reacting 3,4-dimethoxybenzoic acid with thionyl chloride (SOCl₂) produces the corresponding 3,4-dimethoxybenzoyl chloride. google.comjustia.com This activated intermediate can then be treated with an amine in the presence of a base, such as triethylamine, in a solvent like dichloromethane (B109758) to yield the desired amide. justia.com This method is straightforward and often results in high yields. google.comjustia.com

Modern synthetic chemistry has introduced a plethora of coupling reagents that facilitate amide bond formation under milder conditions, often with higher yields and purity. These reagents activate the carboxylic acid, enabling its direct reaction with an amine. Commonly used coupling systems include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), frequently used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP). nih.govpeptide.comgoogle.com The EDC/HOBt system is particularly prevalent, offering mild reaction conditions and high yields for the synthesis of various amides. google.com Other advanced coupling reagents include uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high efficiency. nih.govpeptide.com

The choice of coupling strategy can significantly impact the reaction outcome, as illustrated in the following table which summarizes various methods for amide bond formation.

Table 1: Comparison of Synthetic Methods for Amide Bond Formation

| Method | Activating Agent/Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂) | Heat, often neat or in a non-polar solvent | High reactivity of intermediate | Generates corrosive HCl gas |

| Carbodiimide Coupling | EDC/HOBt or DCC/DMAP | Room temperature, various solvents (e.g., DMF, CH₂Cl₂) | Mild conditions, high yields, good for sensitive substrates nih.govgoogle.com | DCC can form an insoluble urea (B33335) byproduct, costly reagents peptide.com |

| Uronium/Aminium Salt Coupling | HATU/DIPEA | Room temperature, polar aprotic solvents (e.g., DMF) | Very efficient, fast reaction times peptide.com | High cost of reagents nih.gov |

| Titanium(IV) Chloride Mediated | TiCl₄ | Refluxing dichloromethane with pyridine | Effective for a range of substrates | Requires stoichiometric amounts of the Lewis acid nih.gov |

In line with the growing importance of sustainable chemical processes, green chemistry principles are being applied to the synthesis of amides. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. One such method involves the use of boric acid as a catalyst for the direct amidation of carboxylic acids with urea or amines in solvent-free conditions. researchgate.net This technique offers advantages such as high product purity and the avoidance of volatile organic solvents. researchgate.net

Another green approach focuses on performing reactions in aqueous media. Coupling reagents like EDC are effective in water, making them more environmentally benign options for amide synthesis. researchgate.net Furthermore, the development of catalytic direct amidation methods, for example using titanium(IV) catalysts, represents a step towards more atom-economical processes, as the only byproduct is water. rsc.orgdiva-portal.org While not always providing the highest yields with all substrates, these catalytic methods are a significant advancement in green amide synthesis. rsc.org

Novel Reaction Pathways for Substituent Introduction on Aromatic and Amide Moieties

Beyond the synthesis of the parent this compound, significant research has been directed towards the development of methods for introducing additional functional groups onto the molecule. These modifications are crucial for creating analogues with diverse properties and applications.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this reaction, a directing metalation group (DMG) on the aromatic ring complexes with a strong base, typically an organolithium reagent, to direct deprotonation at the adjacent ortho position. wikipedia.org Both the amide and methoxy (B1213986) groups can act as DMGs. For N,N-disubstituted benzamides, the amide group is a particularly strong DMG, facilitating lithiation at the ortho position. researchgate.netresearchgate.net For example, N,N-diethyl-2,4-dimethoxybenzamide undergoes ortho-metalation, which allows for the introduction of various electrophiles, such as allyl groups, at the position ortho to the amide. researchgate.netresearchgate.net This regioselectivity is a significant advantage over traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para products. wikipedia.org

Selective chemical transformations of the existing functional groups in this compound open up further avenues for creating diverse derivatives. The methoxy groups can be selectively cleaved to yield hydroxybenzamides, which can then be subjected to further reactions. Boron tribromide (BBr₃) is a common reagent for the demethylation of aryl methyl ethers. unilag.edu.ng

The amide group itself can also be functionalized. For instance, the synthesis of Itopride, a gastroprokinetic agent, involves the use of N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide as an intermediate. google.comjustia.comnih.gov This intermediate is synthesized and then the hydroxyl group is etherified, demonstrating a modification distal to the amide nitrogen. Furthermore, photoredox catalysis has emerged as a tool for the site-selective functionalization of C-H bonds in primary amine derivatives, a strategy that could potentially be adapted for the modification of N-H or N-alkyl groups in amides. columbia.edu

Asymmetric Synthesis and Stereochemical Control in this compound Derivatives

The introduction of chirality into molecules is of paramount importance, particularly in the synthesis of pharmaceuticals and other biologically active compounds. The asymmetric synthesis of derivatives of this compound involves strategies that control the three-dimensional arrangement of atoms.

One approach to achieve stereochemical control is through the use of chiral auxiliaries. numberanalytics.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired transformation, the auxiliary is removed. While specific examples for this compound are not abundant in the literature, this is a general and powerful strategy in asymmetric synthesis. numberanalytics.commdpi.com

Another strategy involves the use of asymmetric catalysis, where a chiral catalyst creates a chiral environment for the reaction, leading to the preferential formation of one enantiomer or diastereomer. For instance, asymmetric phase-transfer catalytic alkylation has been used to synthesize α-quaternary chiral lactam derivatives with high enantiomeric excess. nih.gov The synthesis of dihydroisocoumarins from derivatives of dimethoxybenzamides has also been achieved with high yields via metalation, demonstrating a pathway where stereocenters can be introduced. researchgate.net The stereochemical outcome of reactions can be highly dependent on reaction conditions such as solvent and temperature, allowing for the selective synthesis of different stereoisomers. organic-chemistry.org The development of one-pot syntheses for chiral molecules from achiral starting materials represents a significant advance in efficiency and stereochemical control. rsc.org

Chemical Reactivity and Transformation Studies of N,4 Dimethoxybenzamide

Electrophilic and Nucleophilic Reactions at the Amide Moiety

The amide functional group is characterized by a resonance-stabilized structure, which delocalizes the nitrogen lone pair into the carbonyl group. This imparts significant stability to the amide bond, rendering it less reactive than other carboxylic acid derivatives. However, under specific conditions, the amide moiety of N,4-Dimethoxybenzamide can undergo several transformations.

Hydrolysis and Alcoholysis Reactions

Amides can be cleaved through hydrolysis to yield a carboxylic acid and an amine, a reaction that typically requires forcing conditions such as strong acid or base and heat.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄), the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The collapse of this intermediate and proton transfer steps result in the formation of 4-methoxybenzoic acid and N-methoxyamine.

Base-Catalyzed Hydrolysis: Under strong alkaline conditions (e.g., refluxing NaOH), a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate which then eliminates the N-methoxyamide anion. Subsequent protonation during aqueous workup yields 4-methoxybenzoic acid and N-methoxyamine. Generally, N-substituted amides may hydrolyze at different rates compared to primary amides, with electronic and steric factors influencing reactivity. researchgate.netarkat-usa.org

Alcoholysis: Similar to hydrolysis, alcoholysis involves the cleavage of the amide bond by an alcohol, typically under acidic catalysis, to produce an ester. Reaction of this compound with an alcohol (R-OH) in the presence of an acid catalyst would yield the corresponding alkyl 4-methoxybenzoate and N-methoxyamine.

Table 1: Summary of Hydrolysis and Alcoholysis Reactions

| Reaction | Reagents & Conditions | Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄), Heat | 4-Methoxybenzoic acid + N-Methoxyamine |

| Base-Catalyzed Hydrolysis | H₂O, OH⁻ (e.g., NaOH), Heat | 4-Methoxybenzoate + N-Methoxyamine |

| Alcoholysis | R-OH, H⁺, Heat | Alkyl 4-methoxybenzoate + N-Methoxyamine |

Reactions at the Amide Nitrogen and Carbonyl Carbon

Reactions can be targeted specifically at either the carbonyl carbon or the amide nitrogen.

Reactions at the Carbonyl Carbon: The most significant reaction at the carbonyl carbon of an amide is reduction. Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the amide to an amine. masterorganicchemistry.comucalgary.ca In this reaction, the carbonyl group (C=O) is fully reduced to a methylene group (CH₂). The treatment of this compound with LiAlH₄ in an etheral solvent, followed by an aqueous workup, would yield N-methoxy-(4-methoxybenzyl)amine. eurekaselect.com This transformation is a powerful tool in synthetic chemistry for converting amides into their corresponding amines.

Table 2: Reduction of the Amide Carbonyl Group

| Reaction | Reagent | Solvent | Product |

|---|---|---|---|

| Amide Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | N-methoxy-(4-methoxybenzyl)amine |

Reactions at the Amide Nitrogen: The nitrogen atom in an amide is generally not nucleophilic due to the delocalization of its lone pair into the carbonyl. The presence of an electronegative oxygen atom directly attached to the nitrogen in N-methoxy amides further modifies its electronic properties. arkat-usa.org These "anomeric amides" can exhibit unique reactivity. researchgate.net While direct SN2 reactions at the amide nitrogen are uncommon without the pre-installation of a good leaving group, the N-O bond introduces a point of potential cleavage or rearrangement under specific thermal or chemical triggers. researchgate.netumich.edu

Aromatic Substitution Reactions on the Dimethoxybenzene Ring

The benzene (B151609) ring of this compound is substituted with two groups: the N-methoxyamido group [-C(=O)NHOCH₃] at position 1 and a methoxy (B1213986) group [-OCH₃] at position 4. The interplay of these groups dictates the reactivity and regioselectivity of electrophilic aromatic substitution.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The outcome is governed by the directing effects of the existing substituents.

4-Methoxy Group (-OCH₃): This is a strongly activating group due to the ability of the oxygen's lone pairs to donate electron density to the ring via resonance. It is a powerful ortho, para-director. Since it occupies the para position, it strongly directs incoming electrophiles to the positions ortho to it, namely positions 3 and 5. csbsju.edu

Combined Effect: In this compound, both the activating methoxy group and the deactivating amide group direct incoming electrophiles to the same positions (3 and 5). The potent activating and directing effect of the 4-methoxy group dominates, making the ring highly susceptible to electrophilic attack at these sites.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | N-methoxy-4-methoxy-3-nitrobenzamide |

| Bromination | Br₂, FeBr₃ | 3-Bromo-N-methoxy-4-methoxybenzamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-N-methoxy-4-methoxybenzamide |

Nucleophilic Aromatic Substitution (if applicable)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally not applicable to this compound. The SNAr mechanism requires two key features that are absent in this molecule:

A strong electron-withdrawing group (such as a nitro group) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate.

A good leaving group, typically a halide.

The benzene ring of this compound is electron-rich due to the powerful donating effect of the 4-methoxy group, making it inherently unreactive toward nucleophilic attack. Therefore, this reaction pathway is not considered viable for this compound under standard conditions.

Advanced Spectroscopic and Structural Characterization of N,4 Dimethoxybenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the specific atomic arrangement of N,4-Dimethoxybenzamide in solution. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map can be assembled.

The ¹H NMR spectrum provides information on the chemical environment of all protons in the molecule. For this compound, the aromatic region is expected to show a characteristic AA'BB' system, typical of a 1,4-disubstituted benzene (B151609) ring. The two methoxy (B1213986) groups will appear as sharp singlets, with the N-methoxy protons likely appearing at a different chemical shift than the 4-methoxy protons due to their distinct electronic environments.

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. Key signals include the carbonyl carbon of the amide, the two distinct methoxy carbons, and the four carbons of the aromatic ring. The carbon attached to the 4-methoxy group and the carbonyl-bearing carbon will be significantly influenced by the oxygen atoms, affecting their chemical shifts. While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on established principles and data from analogous structures like 4-methoxybenzamide (B147235) and various N-methoxybenzamides. nih.govrsc.org

Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR (Predicted) | ||

|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2, H-6 (Aromatic) | ~7.8 - 8.0 | Doublet |

| H-3, H-5 (Aromatic) | ~6.9 - 7.1 | Doublet |

| 4-OCH₃ | ~3.8 - 3.9 | Singlet |

| N-OCH₃ | ~3.5 - 3.8 | Singlet |

| ¹³C NMR (Predicted) | |

|---|---|

| Assignment | Predicted Chemical Shift (ppm) |

| C=O (Amide) | ~165 - 168 |

| C-4 (Aromatic) | ~160 - 163 |

| C-2, C-6 (Aromatic) | ~128 - 130 |

| C-1 (Aromatic) | ~125 - 127 |

| C-3, C-5 (Aromatic) | ~113 - 115 |

| N-OCH₃ | ~64 - 66 |

| 4-OCH₃ | ~55 - 56 |

Note: Predicted values are based on standard chemical shift increments and data from similar compounds. Actual experimental values may vary based on solvent and other conditions.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a key correlation would be observed between the aromatic protons at positions 2 and 3 (and symmetrically, 6 and 5), confirming their adjacency on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond C-H coupling). This would definitively link the ¹H signals for H-2/6, H-3/5, the 4-methoxy protons, and the N-methoxy protons to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. Key expected HMBC correlations for this compound include:

Protons H-2/6 to the carbonyl carbon (C=O) and aromatic carbons C-4 and C-1.

Protons of the 4-OCH₃ group to the C-4 carbon.

Protons of the N-OCH₃ group to the carbonyl carbon (C=O). This correlation is essential for confirming the N-methoxy substitution.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. A critical NOESY correlation would be expected between the N-methoxy protons and the ortho-aromatic protons (H-2/6), providing definitive evidence of their spatial proximity and confirming the conformation around the N-C(O) bond.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups within a molecule by probing their characteristic vibrational modes. These two methods are complementary; some vibrations are more active in IR and others in Raman.

For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O (carbonyl) stretch of the amide group. Since this is a tertiary amide, the characteristic N-H stretching and bending vibrations seen in primary and secondary amides will be absent. Other key bands include C-O stretches from the two methoxy groups and various C-H and C=C stretching and bending modes from the aromatic ring.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Aryl C-H | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | -OCH₃ | 3000 - 2850 | Medium |

| Carbonyl Stretch | Amide C=O | 1650 - 1630 | Strong (IR) |

| Aromatic C=C Stretch | Aryl C=C | 1610 - 1580 | Medium-Strong |

| Asymmetric C-O-C Stretch | Aryl-O-CH₃ | 1270 - 1230 | Strong (IR) |

| Symmetric C-O-C Stretch | Aryl-O-CH₃ | 1050 - 1010 | Medium (IR) |

| C-N Stretch | Amide C-N | 1420 - 1380 | Medium |

| Aromatic C-H Out-of-Plane Bend | 1,4-disubstituted ring | 850 - 810 | Strong (IR) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. For this compound (C₉H₁₁NO₃), the calculated monoisotopic mass is 181.0739 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 181. The fragmentation of this ion is dictated by the weakest bonds and the stability of the resulting fragments. libretexts.orgwikipedia.org The charge is likely to be retained on fragments containing the aromatic ring due to its ability to stabilize the positive charge.

Plausible Fragmentation Pathways for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 181 | [C₉H₁₁NO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 150 | [M - OCH₃]⁺ | ∙OCH₃ (from N-methoxy or 4-methoxy) |

| 135 | [CH₃O-C₆H₄-CO]⁺ | ∙NOCH₂ or ∙NHOCH₃ |

| 107 | [C₇H₇O]⁺ | CO (from m/z 135) |

| 92 | [C₆H₄O]⁺˙ | CH₃∙ (from m/z 107) |

| 77 | [C₆H₅]⁺ | CO (from m/z 107 - CH₃O) |

The most characteristic fragment is the 4-methoxybenzoyl cation at m/z 135, which is a common and stable fragment for 4-methoxy substituted benzoyl compounds. Its subsequent fragmentation via loss of carbon monoxide (CO) to yield an ion at m/z 107 is also a common pathway. libretexts.org

Advanced Spectroscopic Techniques for Specialized Characterization (e.g., UV-Vis Absorption, Fluorescence)

Without access to the primary crystallographic and spectroscopic data for this compound, any attempt to create the requested content would rely on speculation and extrapolation from related compounds, thereby violating the core instruction for scientific accuracy and strict adherence to the specified subject. Therefore, the generation of the requested article cannot be completed at this time.

Below is a table of the compound names that were searched for and for which specific data was not found, as well as related compounds that were identified during the search.

Computational and Theoretical Chemistry Studies of N,4 Dimethoxybenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules like N,4-dimethoxybenzamide. By approximating the many-electron Schrödinger equation, DFT calculations can elucidate a wide range of molecular attributes with a favorable balance of accuracy and computational cost.

Optimized Geometries and Conformational Energy Landscapes

The first step in a computational analysis of this compound involves determining its most stable three-dimensional structure through geometry optimization. This process systematically adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface. For a molecule with rotatable bonds, such as the C-N amide bond and the C-O bonds of the methoxy (B1213986) groups, multiple local energy minima may exist.

A thorough conformational analysis would involve scanning the potential energy surface by systematically rotating these key dihedral angles. This process generates a conformational energy landscape, which maps the relative energies of different spatial arrangements of the atoms. The global minimum on this landscape corresponds to the most stable conformer of this compound. The resulting data, including bond lengths, bond angles, and dihedral angles, for the optimized geometry provides a foundational understanding of the molecule's shape and steric features.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C=O | 1.25 Å |

| C-N | 1.36 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-O (methoxy) | 1.37 Å | |

| Bond Angle | O=C-N | 122° |

| C-N-H | 118° | |

| Dihedral Angle | C-C-C-O (methoxy) | ~0° or ~180° |

| C-C-N-H | ~0° or ~180° |

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical hardness.

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations can provide detailed visualizations of the HOMO and LUMO, showing their spatial distribution over the molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO would likely be centered on the benzamide (B126) moiety, particularly the carbonyl group. This distribution informs predictions about how the molecule will interact with electrophiles and nucleophiles.

Table 2: Hypothetical Frontier Orbital Energies for this compound (Illustrative)

| Parameter | Calculated Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Note: These energy values are illustrative. The exact values would depend on the level of theory and basis set used in the DFT calculation.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While DFT calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational dynamics and interactions with its environment.

For this compound, an MD simulation would reveal the flexibility of the molecule, including the rotation of the methoxy groups and the amide bond. By performing these simulations in a solvent box (e.g., water or an organic solvent), it is possible to explicitly model the effects of the solvent on the molecule's conformation and dynamics. This is crucial for understanding how the molecule behaves in solution, which is its typical state in chemical reactions and biological systems. The results can provide insights into solvent-solute hydrogen bonding and the stabilization of different conformers in various media. The use of implicit solvent models, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM), can also account for solvent effects in DFT calculations. acs.org

Quantum Chemical Calculations for Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data. These theoretical predictions can aid in the assignment of experimental spectra and provide a deeper understanding of the relationship between molecular structure and spectroscopic properties.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach to calculate NMR chemical shifts. By computing the magnetic shielding tensors for each nucleus in the presence of a magnetic field, it is possible to predict the ¹H and ¹³C NMR spectra of this compound. Comparing these calculated spectra with experimental data can help to confirm the molecular structure and assign specific resonances.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations yield a set of normal modes, each with a characteristic frequency and intensity, which correspond to the peaks in an infrared (IR) spectrum. Theoretical IR spectra can help to identify the vibrational modes associated with specific functional groups, such as the C=O stretch of the amide and the C-O stretches of the methoxy groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. TD-DFT can predict the energies and intensities of electronic transitions, which correspond to the absorption maxima in the UV-Vis spectrum. For this compound, these calculations would provide insight into the π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group.

Reaction Pathway Elucidation and Transition State Analysis through Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, DFT calculations can be used to map out the entire reaction pathway, from reactants to products. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate.

Computational Tools for Understanding Intermolecular Interactions

The non-covalent interactions of this compound with other molecules or with itself are critical for understanding its physical properties, such as its melting point and solubility, as well as its behavior in biological systems. Several computational tools can be employed to analyze these interactions:

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule. It can be used to quantify the strength of hydrogen bonds and other donor-acceptor interactions. A PhD thesis has reported conducting an NBO analysis on this compound, which would provide valuable information on its intramolecular and potential intermolecular interactions. rsc.org

Atoms in Molecules (AIM) Theory: AIM theory, developed by Richard Bader, analyzes the topology of the electron density to identify and characterize chemical bonds and non-covalent interactions. By locating bond critical points between atoms, AIM can provide quantitative information about the strength and nature of these interactions.

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a method for visualizing and quantifying intermolecular interactions in crystal structures. By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify the key intermolecular contacts and their relative importance.

Supramolecular Chemistry and Intermolecular Interactions Involving N,4 Dimethoxybenzamide

Hydrogen Bonding Networks in Solid-State Structures and Solution

Hydrogen bonds are highly directional, strong non-covalent interactions that play a crucial role in molecular recognition and the formation of defined structural motifs. The N,4-Dimethoxybenzamide molecule possesses key functional groups—a secondary amide (N-H donor) and carbonyl oxygen and methoxy (B1213986) oxygen atoms (acceptors)—that facilitate the formation of robust hydrogen bonding networks.

In the solid state, the crystal structure of this compound, also known as 4-methoxy-N-methylbenzamide, reveals a well-defined hydrogen bonding pattern. nih.govresearchgate.net The primary interaction is an intermolecular N—H⋯O hydrogen bond where the amide proton (N-H) of one molecule connects to the carbonyl oxygen (C=O) of an adjacent molecule. nih.govresearchgate.net This interaction links molecules into chains. Specifically, these N—H⋯O hydrogen bonds, supported by weaker C—H⋯O contacts, result in the formation of molecular chains that propagate along the b-axis of the crystal lattice. nih.govresearchgate.netiucr.org The geometry of this principal hydrogen bond has been determined through single-crystal X-ray diffraction. nih.gov

| Hydrogen Bond Geometry (Å, °) | ||||

| D—H···A | D—H | H···A | D···A | D—H···A |

| N—H···O | 0.86 | 2.20 | 2.961 | 147 |

| C—H···O | 0.93 | 2.46 | 3.378 | 169 |

| Table 1: Geometric details of the hydrogen bonds observed in the solid-state structure of this compound. Data sourced from Yuan and Liu (2012). nih.govresearchgate.net |

In solution, the behavior of hydrogen bonding is more dynamic. The intermolecular N—H⋯O bonds that define the solid-state structure would face competition from solvent molecules. In protic solvents, the solvent can form hydrogen bonds with both the N-H and C=O groups of the benzamide (B126). In non-polar, aprotic solvents like chloroform (B151607) or carbon tetrachloride, the self-association of this compound molecules via these N—H⋯O hydrogen bonds is more likely to persist. rsc.org Techniques such as variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to study these associations in solution. walisongo.ac.id A downfield shift of the amide proton signal in ¹H NMR upon increasing concentration or decreasing temperature would indicate the presence and strength of such intermolecular hydrogen bonds. rsc.orgwalisongo.ac.id

π-π Stacking and Aromatic Interactions in Self-Assemblies

Aromatic interactions are critical for the stabilization of supramolecular structures. While classical face-to-face π-π stacking is a common feature in many aromatic compounds, the solid-state assembly of this compound is primarily governed by a different, yet related, aromatic interaction: the C—H⋯π interaction. nih.govresearchgate.net

In the crystal lattice, the hydrogen-bonded chains formed by this compound are further linked into a three-dimensional network by these C—H⋯π interactions. nih.govresearchgate.net This specific interaction occurs between a methyl hydrogen atom (C-H) from the N-methyl group of one molecule and the π-electron cloud of the methoxy-substituted benzene (B151609) ring of a neighboring molecule. nih.gov The nearly planar conformation of the molecule, with a dihedral angle of just 10.6° between the amide group and the benzene ring, facilitates this type of packing. nih.gov

| C—H···π Interaction Geometry (Å, °) | ||||

| D—H···A | D—H | H···A | D···A | D—H···A |

| C—H···Cg | 0.96 | 2.94 | 3.816 | 153 |

| Table 2: Geometric details of the C—H···π interaction in the crystal structure of this compound, where Cg is the centroid of the benzene ring. Data sourced from Yuan and Liu (2012). nih.gov |

Host-Guest Chemistry and Molecular Recognition Principles

Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. cdnsciencepub.com While there is no specific research documenting this compound as a component in a host-guest system, its molecular structure provides features that make it a potential candidate for such interactions.

The methoxy-substituted benzene ring of this compound could act as a suitable 'guest' for various macrocyclic 'hosts'. For instance, the hydrophobic cavity of cyclodextrins is well-known to encapsulate aromatic molecules of appropriate size, such as anisole (B1667542) (a structurally similar compound). tandfonline.comacs.orgrsc.org The formation of such an inclusion complex is driven by the displacement of high-energy water molecules from the cavity and favorable van der Waals interactions between the host and guest. The methoxy group could influence the binding orientation and affinity within the cyclodextrin (B1172386) cavity.

Conversely, derivatives of this compound could potentially be integrated into larger structures designed to act as hosts. The amide group provides hydrogen bonding sites (both donor and acceptor) that are fundamental to molecular recognition. By incorporating this benzamide motif into a larger, pre-organized cleft or cavity, a host could be designed to selectively bind specific guests through a combination of hydrogen bonding and aromatic interactions.

Design and Assembly of Supramolecular Architectures Utilizing this compound Motifs

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. acs.orgresearchgate.net The crystal structure of this compound serves as an excellent case study in the application of these principles, where predictable non-covalent interactions, known as supramolecular synthons, guide the self-assembly of molecules into a defined three-dimensional architecture.

The most prominent supramolecular synthon in the this compound crystal is the catemeric chain formed by N—H⋯O hydrogen bonds between the secondary amide groups. This head-to-tail arrangement of amide functionalities is a robust and common motif in the crystal engineering of amides. A secondary, weaker C—H⋯O interaction supports this primary chain formation. nih.gov

These one-dimensional chains are then organized into a three-dimensional structure by weaker, but directionally significant, C—H⋯π interactions. The interplay between the strong, chain-forming hydrogen bonds and the weaker, linking C—H⋯π interactions demonstrates a hierarchical assembly process. Understanding the reliability and geometry of these synthons allows for a predictive approach to the solid-state structures of related molecules. For example, substitution on the benzene ring or the N-methyl group could be used to systematically tune the crystal packing by altering the electronic nature of the π-system or the steric hindrance around the key interacting sites. acs.org

Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on a substrate surface. rsc.orgoaepublish.com They are typically composed of molecules that have a specific 'head' group that anchors to the substrate, a 'spacer' chain, and a 'terminal' group that defines the surface properties. mdpi.com

There are currently no published studies on the formation of self-assembled monolayers using this compound directly. The molecule in its current form lacks a suitable anchoring group for typical SAM substrates like gold (which requires a thiol or disulfide) or silicon oxide (which requires a silane). rsc.org

However, the this compound motif could be readily incorporated into a molecule designed for SAM formation. For example, a thiol group could be introduced at the terminus of an alkyl chain attached to the nitrogen or the aromatic ring. Such a functionalized molecule could then potentially form a SAM on a gold surface. The intermolecular hydrogen bonding and aromatic interactions inherent to the benzamide portion would be expected to play a crucial role in the ordering and packing of the molecules within the monolayer, influencing its density, stability, and the properties of the resulting surface. researchgate.netnih.gov The design of such systems would allow for the creation of functional surfaces where the chemical and physical properties are dictated by the exposed this compound units.

Applications in Materials Science and Chemical Innovation Non Clinical Focus

Role as a Building Block in Polymer Synthesis and Functional Material Development

The inherent characteristics of the N,4-dimethoxybenzamide structure, particularly the amide bond, make it a valuable monomer for the synthesis of high-performance polymers such as polyamides and polyester (B1180765) amides. The amide linkage is known for its ability to form strong hydrogen bonds, contributing to the thermal stability and mechanical strength of the resulting polymer chains.

While direct polymerization of this compound is not widely documented, related dimethoxybenzamide isomers have been successfully incorporated into polymer frameworks. For instance, the general class of dimethoxybenzamides is included in patents for absorbable polyester amides, which are designed for applications in medical devices and tissue engineering due to their controlled degradation profiles. google.com Furthermore, research into materials for efficient ion transport has explored polymers featuring N-phenyl-2,6-dimethoxybenzamide units within their side chains. acs.org These examples underscore the utility of the dimethoxybenzamide moiety in creating functional polymers where the methoxy (B1213986) groups can influence properties such as solubility, processability, and interaction with other substances. The incorporation of the this compound unit could similarly be used to tune the properties of advanced polymers for specialized applications.

Integration into Advanced Organic Materials with Specific Optical or Electronic Properties

The pursuit of novel organic materials for applications in electronics and photonics often focuses on molecules with specific electronic and optical characteristics. The this compound scaffold, with its electron-rich aromatic system, is a promising candidate for integration into such materials. The methoxy groups act as electron-donating entities, which can significantly influence the electronic structure and, consequently, the optical properties of a molecule.

Research on compounds with similar structural motifs has revealed significant potential. For example, derivatives of dimethoxybenzylidene benzohydrazide (B10538) have been investigated for their third-order nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and telecommunications. google.com Theoretical and experimental studies on other benzamide (B126) derivatives have explored their electronic properties, molecular structure, and spectroscopic characterization, providing insights into how substitutions on the benzamide core affect these characteristics. google.com The strategic placement of the two methoxy groups in this compound could be leveraged to design molecules with tailored properties, such as specific absorption and emission spectra or desirable refractive indices, making them suitable for use in organic light-emitting diodes (OLEDs), sensors, or other advanced electronic components.

Utility as a Precursor or Intermediate in the Synthesis of Complex Chemical Entities

One of the most well-documented applications of dimethoxybenzamide derivatives is their role as crucial intermediates in multi-step organic synthesis. The benzamide group provides a stable and versatile handle for chemical modification, while the methoxy groups can direct reactions or be modified in later steps.

A prominent example is the synthesis of Itopride, a gastroprokinetic agent. A novel and efficient synthesis pathway for Itopride utilizes N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide as a key intermediate. google.comgoogle.com This intermediate is formed by reacting 3,4-dimethoxybenzoyl chloride with p-hydroxybenzylamine. google.com The use of this specific intermediate allows for a more streamlined and commercially viable process. google.comgoogle.com Although this example uses the 3,4-isomer, it perfectly illustrates the strategic importance of the dimethoxybenzamide core in constructing more complex molecular architectures. The synthesis demonstrates how the dimethoxybenzoyl moiety can be coupled with other functional fragments to build a larger, active molecule.

Below is a simplified table outlining the key steps in a synthetic route involving a dimethoxybenzamide intermediate.

| Step | Reactants | Key Transformation | Product |

| 1 | 3,4-Dimethoxybenzoic acid, Thionyl chloride | Formation of acid chloride | 3,4-Dimethoxybenzoyl chloride |

| 2 | 3,4-Dimethoxybenzoyl chloride, p-Hydroxybenzylamine | Amide bond formation | N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide |

| 3 | N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide, 2-Dimethylaminoethyl chloride | Etherification | Itopride |

This table represents a simplified pathway for illustrative purposes.

Design of Ligands for Non-Biological Coordination Chemistry and Catalysis

The benzamide structure can serve as an excellent scaffold for the design of ligands used in coordination chemistry and catalysis. The oxygen and nitrogen atoms of the amide group can act as coordination sites for metal ions, and substituents on the aromatic ring can be modified to tune the electronic and steric properties of the resulting metal complex.

Derivatives of dimethoxybenzamide have been employed in the synthesis of various ligands and have been involved in catalytic processes. For example, bitopic ligands based on a 2,3-dimethoxybenzamide (B73325) structure have been synthesized and evaluated for their affinity and selectivity towards dopamine (B1211576) receptors, showcasing the utility of this scaffold in creating molecules that can selectively bind to specific sites. nih.gov In the field of catalysis, an abnormal N-heterocyclic carbene (aNHC) based potassium complex has been shown to be an effective transition metal-free catalyst for the reduction of various primary amides, including 2,6-dimethoxybenzamide, to their corresponding amines. rsc.org Furthermore, metal-organic frameworks (MOFs) have been utilized as catalysts in oxidative coupling reactions to produce amides, including N-ethyl-3,4-dimethoxybenzamide. ua.es These examples, featuring different isomers, highlight the versatility of the dimethoxybenzamide framework in creating tailored ligands that can stabilize metal centers and facilitate a range of chemical transformations in non-biological systems.

This compound as a Probe in Biochemical Mechanism Studies (Non-Clinical)

In biochemical research, a chemical probe is a small molecule used to study and manipulate biological systems, often by selectively binding to a specific protein target to understand its function or mechanism of action. The structural and electronic properties of this compound make it a potential candidate for development into such a probe for non-clinical studies.

The methoxy groups, being electron-donating, can influence how the molecule interacts with the active site of an enzyme or a receptor binding pocket. By modifying the benzamide scaffold, researchers can design molecules that probe specific biological interactions. For instance, derivatives of methoxybenzamide have been developed as kinase inhibitors, which are invaluable tools for studying cell signaling pathways. ncl.ac.uk The selectivity of these inhibitors is often tuned by the substitution pattern on the aromatic ring. nih.gov Similarly, dimethoxybenzamide derivatives have been synthesized as selective ligands for receptors, allowing researchers to investigate receptor function and distribution. researchgate.net While this compound itself may not be a probe, its core structure represents a valuable starting point. It could be functionalized with reporter tags (like fluorescent groups) or reactive moieties to create potent and selective probes for studying enzyme mechanisms or receptor pharmacology in a non-clinical research setting.

Advanced Analytical Methodologies for Research and Characterization of N,4 Dimethoxybenzamide

Chromatographic Techniques for Purity Assessment and Separation in Research Settings

Chromatography remains a cornerstone of analytical chemistry, offering powerful tools for the separation and analysis of complex mixtures. For N,4-Dimethoxybenzamide, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely utilized.

HPLC is a premier technique for the purity assessment and quantification of this compound due to its high resolution, sensitivity, and adaptability. The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve the desired separation.

Given that this compound is a key structural component of the gastroprokinetic agent Itopride Hydrochloride, analytical methods developed for Itopride can often be adapted. An isocratic reversed-phase HPLC method is commonly preferred for its simplicity and reproducibility.

A typical HPLC method for a compound like this compound would involve a C8 or C18 stationary phase. The mobile phase composition is critical for achieving optimal separation. A common mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer adjusted to a specific pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The ratio of these components is adjusted to control the retention time and resolution of the analyte peak from any impurities. For instance, a mobile phase composed of a phosphate buffer (pH 3.0) and acetonitrile in a 75:25 v/v ratio has been shown to be effective for related compounds.

Detection is typically performed using a UV detector, as the aromatic ring and amide functionality in this compound provide strong chromophores. A wavelength of around 220-260 nm is generally suitable for detection. The flow rate is usually maintained around 1.0 mL/min to ensure good peak shape and resolution.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (75:25 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 258 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient |

This table presents a hypothetical but representative set of HPLC conditions based on methods for structurally related compounds.

Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, derivatization can be employed to make it more amenable to GC analysis. For instance, related benzamides can be analyzed after derivatization to enhance their volatility and thermal stability.

A typical GC analysis would employ a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. The oven temperature would be programmed to start at a lower temperature and gradually increase to elute the analyte and any impurities. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection, with MS providing definitive structural information.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique for the qualitative analysis of this compound, often used to monitor the progress of a chemical reaction or for preliminary purity checks. A TLC analysis involves spotting a solution of the compound onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase. The choice of mobile phase is crucial for achieving good separation. For aromatic amides, a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is often used. The separated spots can be visualized under UV light or by using a staining agent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes.

Table 2: Representative TLC Systems for Aromatic Amide Separation

| Stationary Phase | Mobile Phase (v/v) | Visualization |

| Silica Gel GF254 | Hexane : Ethyl Acetate (1:1) | UV (254 nm) |

| Alumina | Toluene : Acetone (8:2) | Iodine Vapor |

| Polyamide | Methanol : Water (7:3) | UV (254 nm) |

This table provides examples of TLC systems that could be adapted for the analysis of this compound.

Electrophoretic Methods for Compound Analysis and Isolation

Capillary electrophoresis (CE) offers a high-efficiency separation technique for the analysis of charged species. For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be employed. In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation based on these partitioning differences.

Alternatively, Capillary Zone Electrophoresis (CZE) could be utilized for the analysis of potential ionic impurities or degradation products of this compound. The separation in CZE is based on the differences in the electrophoretic mobility of the ions in an electric field. The development of a CE method would involve optimizing the buffer composition, pH, applied voltage, and capillary temperature to achieve the desired separation.

Development and Validation of Robust Analytical Procedures for Chemical Research

The development of an analytical method is incomplete without its thorough validation to ensure that it is suitable for its intended purpose. Method validation is a regulatory requirement in the pharmaceutical industry and a hallmark of good scientific practice in research. The key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, selectivity, precision, and accuracy.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of this compound, a specific method would produce a signal only for this compound and not for any other structurally similar compounds or impurities.

Selectivity , often used interchangeably with specificity, refers to the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. For a chromatographic method, selectivity is demonstrated by the baseline resolution of the analyte peak from all other peaks in the chromatogram.

To demonstrate specificity and selectivity, forced degradation studies are often performed, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light. The analytical method must be able to separate the intact this compound from all the degradation products formed.

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, or with different equipment.

Reproducibility: The precision between different laboratories.

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of pure this compound is added to a sample matrix, and the percentage of the analyte recovered by the analytical method is calculated. An accurate method will have a high percentage recovery, typically within 98-102%.

Table 3: Illustrative Validation Parameters for a Quantitative HPLC Method for this compound

| Parameter | Acceptance Criteria | Typical Result |

| Specificity | No interference from blank and placebo at the retention time of the analyte. | Complies |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |

| Precision (RSD%) | ||

| - Repeatability | ≤ 2.0% | 0.8% |

| - Intermediate Precision | ≤ 2.0% | 1.2% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |

This table provides hypothetical but realistic validation data for a well-developed HPLC method.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

The analysis of this compound within complex matrices necessitates advanced analytical methodologies that provide both high separation efficiency and definitive structural identification. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are exceptionally well-suited for this purpose. iipseries.orgnih.gov These techniques generate multidimensional data, significantly enhancing analytical specificity, accuracy, and precision for the characterization of individual components in a mixture. researchgate.net The most prominent and powerful of these are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful and versatile analytical technique that combines the high-resolution separation capabilities of liquid chromatography (LC) with the sensitive and selective detection power of mass spectrometry (MS). kuleuven.be This combination is ideal for analyzing compounds like this compound, particularly in complex samples such as pharmaceutical formulations, biological fluids, or reaction mixtures where various impurities, metabolites, or degradation products may be present. nih.govijnrd.org

The LC system separates the components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For benzamide-type structures, reversed-phase chromatography is commonly employed, typically using a C18 column. nih.gov The separation is achieved by running a gradient of an aqueous solvent and an organic solvent, such as methanol or acetonitrile, which allows for the elution of compounds with varying polarities. nih.gov

Following separation, the eluent is introduced into the mass spectrometer. An interface, most commonly an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source, is used to generate ions from the analyte molecules. kuleuven.be ESI is a "soft" ionization technique that typically produces protonated molecules (e.g., [M+H]⁺), preserving the molecular weight information of the parent compound. The mass analyzer (e.g., Quadrupole, Time-of-Flight, or Ion Trap) then separates these ions based on their mass-to-charge ratio (m/z), providing highly specific detection. kuleuven.be

In the context of complex mixture analysis, LC-MS can be used to:

Isolate and Identify: Separate this compound from structurally similar compounds, isomers, and matrix components.

Structural Elucidation: Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting product ions. This fragmentation pattern is often unique to a specific molecular structure and can be used to confirm the identity of this compound or to characterize unknown related substances.

Quantification: By measuring the intensity of the signal corresponding to the specific m/z of the target compound, precise quantification can be achieved even at very low concentrations. thermofisher.com

Research on structurally related benzamides illustrates the typical parameters used in LC-MS analysis. For example, the analysis of Itopride, a complex benzamide (B126) derivative, involved a C18 column with a mobile phase of methanol and water. nih.gov Similarly, the analysis of N,N-Diethyl-4-methoxybenzamide utilized a C18 column with a water/methanol gradient and ESI-QTOF (Quadrupole Time-of-Flight) mass spectrometry for high-resolution mass analysis. massbank.eu

Table 1: Illustrative LC-MS Parameters for Analysis of Benzamide-Related Compounds

| Parameter | Setting for N,N-Diethyl-4-methoxybenzamide Analysis massbank.eu | Setting for Itopride Degradation Analysis nih.gov |

|---|---|---|

| Chromatography | Liquid Chromatography (LC) | Liquid Chromatography (LC) |

| Column | Waters Atlantis C18 (3 µm, 2.1x150 mm) | C18 Column |

| Mobile Phase | A: Water with 0.1% formic acid B: Methanol with 0.1% formic acid | Methanol:Water (55:45 v/v) |

| Flow Rate | 200 µL/min | 1 mL/min |

| Detection | Mass Spectrometry (MS) | Photodiode Array (PDA) & Mass Spectrometry (MS) |

| Ionization Mode | ESI Positive ([M+H]⁺) | ESI Positive |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) | Not Specified |

This table is generated based on data from analyses of structurally related compounds to illustrate common methodologies.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another cornerstone hyphenated technique for the analysis of complex mixtures, particularly those containing volatile or semi-volatile and thermally stable compounds. nih.govhpst.cz The technique couples a gas chromatograph, which separates components based on their boiling points and affinity for a stationary phase, with a mass spectrometer for detection and identification. researchgate.net

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) onto a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs as different compounds travel through the column at different rates.

The separated components then enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). EI is a "hard" ionization technique that bombards the molecules with high-energy electrons, causing predictable and reproducible fragmentation. mzcloud.org The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the parent molecular ion (if stable enough to be detected) and a series of fragment ions. nist.gov This fragmentation pattern is highly valuable for structural confirmation and can be compared against extensive spectral libraries for unambiguous identification. mzcloud.org

For a compound like this compound, GC-MS analysis would provide:

High-Resolution Separation: Excellent separation of isomers and other closely related volatile impurities.

Definitive Identification: The standardized nature of EI-MS allows for matching the obtained spectrum against established databases (e.g., NIST, Wiley) to confirm the identity of this compound.

Sensitivity: GC-MS is capable of detecting trace levels of analytes within a complex matrix.

While direct GC-MS analysis of this compound is feasible, some polar compounds may benefit from derivatization. mzcloud.orgumich.edu This process involves chemically modifying the analyte to increase its volatility and thermal stability, often leading to improved chromatographic peak shape and sensitivity. umich.edu

Table 2: General GC-MS Parameters for Analysis of Organic Analytes

| Parameter | Typical Setting |

|---|---|

| Injection Mode | Split/Splitless |

| Inlet Temperature | 250 - 300 °C |

| Carrier Gas | Helium |

| Column Type | Fused silica capillary column (e.g., 5% Phenyl Polysiloxane) |

| Oven Program | Temperature ramp (e.g., 100 °C hold for 1 min, then ramp at 10 °C/min to 280 °C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | 40 - 500 m/z |

This table represents typical starting parameters for the GC-MS analysis of a semi-volatile organic compound and may require optimization.

The combination of chromatographic retention time and a unique mass spectrum makes hyphenated techniques like LC-MS and GC-MS indispensable for the rigorous characterization of this compound in complex research, development, and quality control environments.

Future Research Directions and Emerging Paradigms in N,4 Dimethoxybenzamide Chemistry

Innovations in Sustainable Synthesis and Scalable Production Methodologies

The chemical industry is increasingly focusing on green and sustainable manufacturing processes. For N,4-dimethoxybenzamide, future research will likely concentrate on developing environmentally benign and economically viable synthetic routes.

Key Innovations:

Biocatalytic Amide Bond Formation: The use of enzymes, such as nitrile hydratase or lipase, in aqueous media presents a green alternative to traditional chemical methods for amide synthesis. acs.orgnih.govresearchgate.net This approach can lead to high selectivity and yield under mild reaction conditions, minimizing waste and energy consumption.

Continuous Flow Chemistry: Continuous-flow reactors offer significant advantages over batch processes for the scalable synthesis of this compound. thieme-connect.deazolifesciences.comacs.orgresearchgate.net This technology allows for precise control over reaction parameters, leading to improved yield, purity, and safety, while also enabling easier scale-up. acs.org

Green Solvents and Catalysts: Research is moving towards the use of deep eutectic solvents (DES) and other environmentally friendly solvent systems to replace hazardous organic solvents. nih.gov Additionally, the development of reusable, non-toxic catalysts, such as those based on abundant metals or organocatalysts, is a key area of focus for sustainable benzamide (B126) synthesis. mdpi.comchemmethod.comnih.gov

Data on Sustainable Synthesis Approaches for Benzamides:

| Method | Key Features | Potential Advantages for this compound Synthesis |

| Biocatalysis | Use of enzymes in aqueous solutions. acs.org | High selectivity, mild conditions, reduced waste. |

| Flow Chemistry | Continuous processing in microreactors. azolifesciences.com | Enhanced safety, scalability, and process control. |

| Green Solvents | Replacement of volatile organic compounds. nih.gov | Reduced environmental impact and improved safety. |

Exploration of Novel Reactivity and Unprecedented Chemical Transformations

Future investigations into the reactivity of this compound will likely focus on leveraging its unique electronic properties to discover novel chemical transformations.

Emerging Areas of Reactivity:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. acs.orgacs.org For this compound, this could enable novel reactions such as C-H functionalization of the aromatic ring or transformations at the amide N-alkyl group under mild conditions. researchgate.netrsc.org

C-H Activation: Transition-metal-catalyzed C-H activation represents a highly atom-economical approach to creating new carbon-carbon and carbon-heteroatom bonds. mdpi.comacs.org Research into the regioselective C-H activation of the electron-rich aromatic ring of this compound could lead to a wide range of new derivatives. acs.org

Electrosynthesis: Electrochemical methods offer a sustainable approach to driving chemical reactions, using electricity as a traceless reagent. The application of electrosynthesis to this compound could unlock new reactivity patterns and provide greener routes to novel compounds.

Potential Novel Transformations:

| Reaction Type | Enabling Technology | Potential Products from this compound |

| C-H Arylation | Photocatalysis | Biaryl derivatives with new functionalities. |

| N-Dealkylation | Photocatalysis acs.org | Access to the secondary amide for further derivatization. |

| Annulation Reactions | C-H Activation mdpi.com | Fused heterocyclic structures with potential applications. |

Predictive Modeling and Artificial Intelligence Integration in Benzamide Research

The integration of computational tools, including predictive modeling and artificial intelligence (AI), is set to revolutionize the study of benzamides.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activities and physicochemical properties of novel this compound derivatives. archivepp.comresearchgate.netnih.govchemijournal.com This can accelerate the discovery of new compounds with desired characteristics.

Machine Learning for Reaction Prediction: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including yields and optimal conditions. pnas.orgmdpi.compku.edu.cnnih.govaiche.org This can significantly reduce the experimental effort required to develop new synthetic routes to this compound and its analogues.

AI-Driven Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex molecules. nih.govclasscentral.comelsevier.comzamann-pharma.comyoutube.com These tools can help chemists design more sustainable and cost-effective syntheses of this compound derivatives.

Impact of AI and Predictive Modeling:

| Computational Tool | Application in this compound Research | Expected Outcome |

| QSAR/QSPR | Predicting properties of new derivatives. archivepp.com | Faster identification of lead compounds. |

| Machine Learning | Optimizing reaction conditions. pku.edu.cn | Higher yields and reduced experimental costs. |

| AI Retrosynthesis | Designing novel synthetic routes. nih.gov | More efficient and sustainable synthesis. |

Advanced Spectroscopic Techniques for Real-Time Monitoring and In Situ Analysis

The development of advanced spectroscopic techniques allows for unprecedented insight into chemical reactions as they occur.

Real-Time Monitoring Techniques:

In Situ Raman Spectroscopy: Raman spectroscopy is a powerful non-invasive technique for monitoring chemical reactions in real-time. rsc.orgoxinst.comiaea.orgresearchgate.netresearchgate.net It can provide information on the concentration of reactants, intermediates, and products, allowing for precise control over the synthesis of this compound.

Process Analytical Technology (PAT): The integration of in-line and on-line analytical techniques, such as near-infrared (NIR) and UV-Vis spectroscopy, into chemical processes enables continuous monitoring and control of critical quality attributes. This approach can ensure the consistent and efficient production of this compound.

Benefits of In Situ Analysis:

| Technique | Information Gained | Advantage for this compound Production |

| Raman Spectroscopy | Real-time concentration of species. rsc.org | Optimization of reaction kinetics and yield. |

| Process Analytical Technology | Continuous process monitoring. | Improved product quality and consistency. |

Discovery of Novel Chemical Utilities and Applications (Non-Clinical)

Beyond its potential in the life sciences, this compound and its derivatives may possess valuable properties for a range of non-clinical applications.

Potential Application Areas:

Corrosion Inhibition: Benzamide derivatives have shown promise as corrosion inhibitors for mild steel in acidic environments. researchgate.netscielo.org.zaresearchgate.netsemanticscholar.orgcovenantuniversity.edu.ng The electron-rich nature of this compound could enhance its ability to adsorb onto metal surfaces and form a protective layer.

Materials Science: The rigid structure and potential for hydrogen bonding of the benzamide moiety make it an interesting building block for the development of new polymers and functional materials. The specific properties of this compound could be exploited in areas such as organic electronics or specialty polymers.